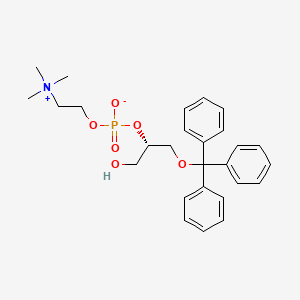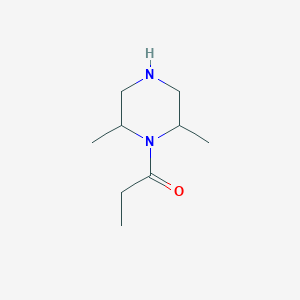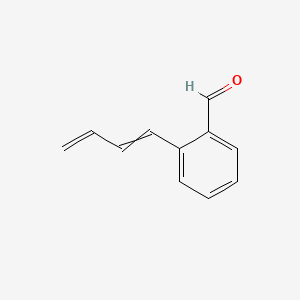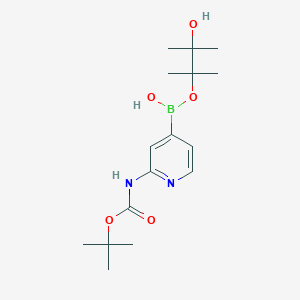
Camek dh
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Camek dh, also known by its chemical name Ethanone, 1-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)-, is a compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol . It is characterized by its camphor-like, herbal, minty, woody, and apple-like odor . This compound is used in various scientific research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Camek dh can be synthesized through several synthetic routes. One common method involves the reaction of norbornane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts acylation mechanism, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The boiling point of this compound is approximately 225.1°C, and its density is around 0.950 g/cm³ .
化学反応の分析
Types of Reactions
Camek dh undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Derivatives with different functional groups
科学的研究の応用
Camek dh has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of Camek dh involves its interaction with specific molecular targets and pathways. For example, in biological systems, this compound may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Camek dh can be compared with other similar compounds, such as norbornane and camphor. While norbornane serves as a precursor in the synthesis of this compound, camphor shares similar structural features and odor characteristics. this compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications.
List of Similar Compounds
- Norbornane
- Camphor
- Norbornane-2-carboxaldehyde
This compound stands out due to its unique combination of chemical properties, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C11H18O |
|---|---|
分子量 |
166.26 g/mol |
IUPAC名 |
1-[(1S,4R)-3,3-dimethyl-2-bicyclo[2.2.1]heptanyl]ethanone |
InChI |
InChI=1S/C11H18O/c1-7(12)10-8-4-5-9(6-8)11(10,2)3/h8-10H,4-6H2,1-3H3/t8-,9+,10?/m0/s1 |
InChIキー |
NGTMQRCBACIUES-QIIDTADFSA-N |
異性体SMILES |
CC(=O)C1[C@H]2CC[C@H](C2)C1(C)C |
正規SMILES |
CC(=O)C1C2CCC(C2)C1(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B13832868.png)




![1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on](/img/structure/B13832908.png)
![9,10-Didehydro Cabergoline; Ergoline-8-carboxamide, 9,10-didehydro-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-5-(2-propen-1-yl)-, (8ss)-; (6aR,9R)-7-Allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13832912.png)

![barium(2+);[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate](/img/structure/B13832929.png)



![2,5-Diazabicyclo[2.2.1]heptane,2-phenyl-](/img/structure/B13832951.png)
